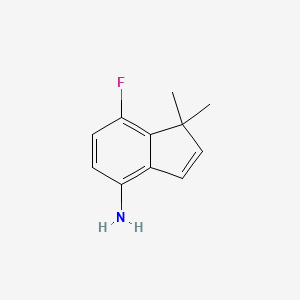

7-Fluoro-1,1-dimethyl-1H-inden-4-amine

Description

Properties

IUPAC Name |

7-fluoro-1,1-dimethylinden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-11(2)6-5-7-9(13)4-3-8(12)10(7)11/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIYZDANYVPIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C21)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoro-1,1-dimethylindene with ammonia or an amine under suitable reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,1-dimethyl-1H-inden-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

7-Fluoro-1,1-dimethyl-1H-inden-4-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,1-dimethyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Pharmaceuticals

TAK-828F (Medicinal Application)

TAK-828F incorporates 7-fluoro-1,1-dimethyl-1H-inden-4-amine as a carbamoyl-linked substituent. The dimethyl groups at position 1 are critical for selectivity toward RORγt over other nuclear receptors, as demonstrated in preclinical studies . Compared to non-fluorinated analogues, the fluorine atom at position 7 enhances metabolic stability by resisting oxidative degradation .

(R)-7-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C9H11ClFN

- Key Differences : Lacks dimethyl groups but includes stereospecific substitution (R-configuration) and a dihydroindene core.

- Impact : The reduced ring saturation and stereochemistry may influence binding to neurological targets, though specific applications remain under investigation .

Agrochemical Derivatives

Fluindapyr (Fungicidal Application)

- Molecular Formula : C19H21F3N2O

- Key Substituents : 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl group.

- Comparison : The additional methyl group at position 3 enhances steric bulk, likely improving binding to fungal cytochrome b complexes. This structural modification differentiates it from the dimethyl-substituted pharmaceutical analogue .

Research Chemicals

7-Fluoro-2,3-dihydro-1H-inden-1-amine

- Molecular Formula : C9H10FN

- Key Differences : Absence of dimethyl groups and a partially saturated indene ring.

Heterocyclic Analogues

7-Fluoro-4-methoxy-1H-indazol-3-amine

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Dimethyl Groups : Enhance lipophilicity and selectivity in RORγt inhibitors .

- Trimethyl Groups (Fluindapyr) : Improve steric complementarity for fungicidal targets .

- Fluorine : Universally improves metabolic stability across analogues .

Heterocyclic cores (e.g., indazole) introduce polarity, diversifying target profiles .

Stereochemistry :

- The (R)-enantiomer of dihydroindenamine shows distinct bioactivity, emphasizing the role of chirality in drug design .

Biological Activity

7-Fluoro-1,1-dimethyl-1H-inden-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a dimethylamino group attached to an indene framework. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The dimethylamino group may enhance binding affinity to various receptors.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties. Here are some notable findings:

Antibacterial Activity

Studies have shown that compounds related to this compound can effectively inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar compounds have demonstrated antifungal properties, with MIC values indicating effectiveness against fungi such as Candida albicans. For example:

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds based on their structural features and biological activities.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-7-fluoro-indole | Indole structure | Anticancer properties |

| 5-Bromo-4-fluoro-indazole | Indazole structure with bromine and fluorine | Antimicrobial activity |

| 5-Bromo-indene | Simplified indene structure | Potentially reactive intermediate |

| This compound | Indene framework with fluorine | Antibacterial and antifungal activity |

The presence of halogens (like fluorine) in these structures often enhances their reactivity and biological interactions, making them promising candidates for further research.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various indole derivatives, showing that modifications to the nitrogen-containing groups significantly influenced activity levels against E. coli and S. aureus .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of similar compounds, revealing that certain substitutions increased effectiveness against fungal strains .

- Docking Studies : Molecular docking studies suggest that 7-Fluoro-1,1-dimethyl-1H-inden-4-amines could interact favorably with target proteins involved in bacterial resistance mechanisms .

Q & A

Basic: What are the optimal synthetic routes for 7-Fluoro-1,1-dimethyl-1H-inden-4-amine, and how can purity be validated?

Methodological Answer:

Synthesis typically involves fluorination and amination steps. For example, fluorinated intermediates (e.g., 7-fluoroindenes) can undergo nucleophilic substitution or catalytic amination. Post-synthesis, purity validation requires:

- Chromatography : HPLC or GC-MS to assess impurities (<0.5% threshold).

- Spectroscopy : H/C NMR to confirm structural integrity (e.g., fluorine coupling patterns, dimethyl group integration).

- Mass Spectrometry : HRMS to verify molecular weight and isotopic distribution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks (volatile amine derivatives).

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to identify electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the indenyl ring).

- Fukui Indices : Quantify nucleophilic/electrophilic regions to guide reaction design (e.g., amination at C4 vs. C5 positions).

- Solvent Effects : Simulate solvation models (PCM or SMD) to predict reaction kinetics in polar aprotic solvents .

Advanced: How should researchers resolve contradictions in spectroscopic data for structural analogs of this compound?

Methodological Answer:

- Error Analysis : Compare NMR shifts with known analogs (e.g., 7-chloro derivatives) to identify anomalous peaks.

- Isotopic Labeling : Use F NMR to trace fluorine’s electronic environment.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

- Replicate Experiments : Test under varied conditions (e.g., solvent, temperature) to rule out experimental artifacts .

Basic: What analytical techniques are essential for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes at λmax (e.g., 250–300 nm) to track degradation.

- pH Stability Assays : Incubate samples in buffers (pH 2–12) and analyze via LC-MS for decomposition products.

- Kinetic Studies : Plot half-life (t1/2) against pH to identify optimal storage conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

Methodological Answer:

- Functional Group Variation : Synthesize analogs (e.g., replacing dimethyl groups with cyclopropane) to assess steric/electronic effects.

- Bioassay Correlation : Test in vitro models (e.g., enzyme inhibition assays) and correlate activity with computational descriptors (logP, polar surface area).

- Metabolic Profiling : Use hepatic microsomes to predict metabolic stability and guide structural modifications .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.

- Purification Standards : Define strict thresholds for column chromatography (e.g., ≥95% purity by HPLC) .

Basic: How should researchers document and report experimental data for reproducibility?

Methodological Answer:

- Raw Data Archiving : Store spectra, chromatograms, and crystallography files in supplementary materials.

- Error Reporting : Include standard deviations for triplicate measurements (e.g., yields, IC50 values).

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like ChemRxiv .

Advanced: What methodologies address low yields in the final amination step of the synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium/copper systems for Buchwald-Hartwig amination efficiency.

- Solvent Optimization : Compare DMF vs. toluene for solubility and reaction kinetics.

- Protecting Groups : Temporarily block reactive sites (e.g., fluorine) with tert-butoxycarbonyl (Boc) groups .

Advanced: How can researchers design a robust study to investigate the environmental impact of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.